In the intricate dance of cellular life, the integrity of our DNA is under constant assault. From endogenous metabolic byproducts to exogenous environmental toxins and even the very mechanisms of DNA replication and transcription, our genetic blueprint is perpetually at risk of damage. Among the myriad forms of this damage, DNA strand breaks represent a particularly dire threat to genomic stability. While the classic image of a DNA break is a simple cleavage, the reality is often far more complex. The termini of these breaks are frequently "dirty," bearing chemical modifications that block the action of the canonical DNA repair machinery.
This technical guide delves into the history and scientific application of one such "dirty" end: the 3'-phosphate, 5'-hydroxyl-terminated DNA break, commonly referred to as a pTp end. Initially viewed as a mere byproduct of enzymatic activity, the pTp terminus has emerged as a crucial model system for understanding a fundamental DNA repair pathway and as a biomarker for the efficacy of a major class of anticancer drugs. For researchers, scientists, and drug development professionals, a deep understanding of the pTp model is not merely an academic exercise; it is a gateway to novel therapeutic strategies and a more profound comprehension of the intricate ballet of DNA repair.
The story of the pTp end is inextricably linked to the study of DNA topoisomerases, enzymes that resolve the topological challenges of DNA during replication and transcription. Specifically, the journey begins with DNA Topoisomerase I (Top1), an enzyme that introduces transient single-strand breaks to relieve supercoiling.
Top1 functions by cleaving one DNA strand, forming a covalent intermediate where the enzyme is linked to the 3'-end of the break via a phosphotyrosyl bond.[1] This allows the free 5'-end to rotate around the intact strand, after which Top1 religates the break. However, this process is not always seamless. Certain chemotherapeutic agents, most notably camptothecin and its derivatives (e.g., topotecan, irinotecan), act by trapping this transient Top1-DNA cleavage complex (Top1cc).[2] This "suicide complex" transforms a transient, helpful enzymatic intermediate into a persistent, cytotoxic DNA lesion. The collision of a replication fork with a Top1cc converts the single-strand break into a more lethal double-strand break, a key mechanism of action for these anticancer drugs.[3]
The existence of a cellular mechanism to resolve these trapped Top1cc's was a logical necessity. In the 1990s, work in yeast led to the discovery of an enzyme that could hydrolyze the phosphotyrosyl bond between Top1 and the 3'-end of the DNA, liberating the protein and leaving behind a 3'-phosphate—the pTp end.[4] This enzyme was named Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[5][6] The discovery of TDP1 was a watershed moment, revealing a dedicated pathway for the repair of this specific type of DNA damage.[4]
The early 2000s saw the convergence of advancements in solid-phase oligonucleotide synthesis with the growing interest in TDP1.[7][8] Researchers began to synthesize short, single-stranded DNA oligonucleotides with a 3'-phosphate group, creating a clean and defined in vitro substrate to study the activity of TDP1 and other DNA end-processing enzymes. This development was critical, as it allowed for the precise biochemical characterization of TDP1's catalytic mechanism and substrate specificity, independent of the complexities of the full Top1cc. The pTp oligonucleotide became the workhorse of the field, a versatile tool for dissecting the molecular intricacies of this repair pathway.
TDP1 is a member of the phospholipase D superfamily and plays a central role in the repair of Top1-induced DNA damage.[9] Its primary function is to hydrolyze the 3'-phosphotyrosyl bond in trapped Top1cc's.
This process effectively removes the bulky Top1 adduct, but the resulting 3'-phosphate is still a "dirty" end that must be further processed before the break can be repaired.
While the 3'-phosphotyrosyl bond is its canonical substrate, subsequent research has revealed that TDP1 possesses a broader substrate specificity. It can also remove other 3'-end modifications, including 3'-phosphoglycolates, which are generated by oxidative DNA damage.[3] This expanded role suggests that TDP1 is a more general DNA 3'-end processing enzyme than initially thought.
The use of synthetic pTp-terminated oligonucleotides has been instrumental in developing a range of assays to study DNA strand break repair, particularly the activity of TDP1. These assays are crucial for basic research and for the screening of potential TDP1 inhibitors, which could serve as chemosensitizers to Top1-targeted cancer therapies.[10][11]
The foundation of any pTp-based assay is the reliable synthesis of the model substrate. This is typically achieved through solid-phase chemical synthesis, where the final 3'-nucleoside is coupled to a solid support via a linker that, upon cleavage, leaves a 3'-phosphate group.[5]
EMSA, or gel shift assay, is a classic technique to study protein-DNA interactions. In the context of TDP1, it is used to visualize the enzymatic conversion of a larger, modified DNA substrate to a smaller, repaired product.
For screening large libraries of potential TDP1 inhibitors, EMSA is too low-throughput. Fluorescence-based assays offer a more scalable alternative. A common approach utilizes a fluorophore-quencher pair.
Table 1: Comparison of common methods for pTp analysis.
The central role of TDP1 in repairing Top1cc-induced damage has significant clinical implications. High levels of TDP1 activity in tumors can confer resistance to Top1 inhibitors like irinotecan and topotecan.[12] Conversely, tumors with low TDP1 activity may be hypersensitive to these drugs. This has led to the exploration of TDP1 activity, and by extension, the processing of pTp-like ends, as a predictive biomarker for treatment response.[13]
While measuring TDP1 activity provides an indirect assessment of the repair capacity for pTp ends, methods for the direct quantification of these termini in cellular DNA are also being developed. One powerful technique is ligation-mediated PCR (LM-PCR).
This method allows for the sensitive and quantitative detection of pTp ends at specific genomic loci, providing a direct measure of Top1cc-induced DNA damage.[14]
The study of pTp-terminated DNA has evolved from a niche area of DNA repair to a field with direct relevance to cancer therapy. The development of sophisticated model systems and sensitive detection methods has been instrumental in this progression. Looking ahead, several key areas of research are poised for further advancement:
-
Yang, S. W., Burgin, A. B., Huizenga, B. N., Robertson, C. A., Yao, K. C., & Nash, H. A. (1996). A eukaryotic enzyme that can disjoin dead-end covalent complexes between DNA and type I topoisomerases. Proceedings of the National Academy of Sciences, 93(21), 11534–11539. [Link]
-
Zakharenko, A. L., Luzina, O. A., Chepanova, A. A., Dyrkheeva, N. S., Salakhutdinov, N. F., & Lavrik, O. I. (2023). Tyrosyl-DNA Phosphodiesterase 1. Encyclopedia. [Link]
-
Interthal, H., Pouliot, J. J., & Champoux, J. J. (2001). The tyrosyl-DNA phosphodiesterase Tdp1 is a member of the phospholipase D superfamily. Proceedings of the National Academy of Sciences, 98(21), 12009–12014. [Link]
-
Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392. [Link]
-
Das, B. B., & Pommier, Y. (2014). Targeting TDP1 and TDP2 for cancer therapy. Cancer treatment reviews, 40(8), 957–969. [Link]
-
Jensen, P. W., Falconi, M., Kristoffersen, E. L., Simonsen, A. T., Cifuentes, J. B., Marcussen, L. B., ... & Stougaard, M. (2014). Topoisomerase I as a biomarker: detection of activity at the single molecule level. International journal of molecular sciences, 15(1), 1084–1097. [Link]
-
Marchand, C., Lea, W. A., Jadhav, A., Dexheimer, T. S., Austin, C. P., Inglese, J., ... & Simeonov, A. (2009). Identification of phosphotyrosine mimetic inhibitors of human tyrosyl-DNA phosphodiesterase I by a novel AlphaScreen high-throughput assay. Molecular cancer therapeutics, 8(1), 240–248. [Link]
-
Murai, J., Huang, S. Y. N., Das, B. B., Dexheimer, T. S., Takeda, S., & Pommier, Y. (2012). Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs DNA damage induced by topoisomerases I and II and base alkylation in vertebrate cells. Journal of Biological Chemistry, 287(16), 12848–12857. [Link]
-
Karimi-Busheri, F., Lee, J., Tomkinson, A. E., & Weinfeld, M. (1998). Repair of DNA strand gaps and nicks containing 3'-phosphate and 5'-hydroxyl termini by purified mammalian enzymes. Nucleic acids research, 26(19), 4395–4400. [Link]
-
Pommier, Y., Huang, S. Y. N., Gao, R., Das, B. B., Murai, J., & Marchand, C. (2014). Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2). DNA repair, 19, 114–129. [Link]
-
Comeaux, E. Q., & Van Waardenburg, R. C. (2014). Tyrosyl-DNA phosphodiesterase I resolves both naturally and chemically induced DNA adducts and its potential as a therapeutic target. Drug metabolism reviews, 46(4), 494–507. [Link]
-
Antony, S., Marchand, C., Stephen, A. G., Thibaut, L., Agama, K. K., Fisher, R. J., & Pommier, Y. (2007). Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (TDP1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of TDP1. Nucleic acids research, 35(13), 4474–4484. [Link]
-
Letsinger, R. L. (2023). Robert Letsinger and the Evolution of Oligonucleotide Synthesis. ACS Omega, 8(36), 32375–32381. [Link]
-
Zhou, T., Lee, J. W., Tatavarthi, H., Lupski, J. R., Valerie, K., & Povirk, L. F. (2013). Tracking the processing of damaged DNA double-strand break ends by ligation-mediated PCR: increased persistence of 3'-phosphoglycolate termini in SCAN1 cells. Nucleic acids research, 42(1), e3. [Link]
-
Michelson, A. M., & Todd, A. R. (1955). 450. Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage. Journal of the Chemical Society (Resumed), 2632-2638. [Link]
-
Zamecnik, P. C., & Stephenson, M. L. (1978). Inhibition of Rous sarcoma virus replication and cell transformation by a specific oligodeoxynucleotide. Proceedings of the National Academy of Sciences, 75(1), 280–284. [Link]
-
Cohen, J. S. (2021). History of Research on Antisense Oligonucleotide Analogs. Firenze University Press. [Link]
-
Nitiss, J. L., & Nitiss, K. C. (2020). Topoisomerase Assays. Current protocols in toxicology, 85(1), e116. [Link]
-
Marchand, C., & Pommier, Y. (2013). Biochemical assays for the discovery of TDP1 inhibitors. Molecular cancer therapeutics, 12(10), 2058–2067. [Link]
-
Interthal, H., & Champoux, J. J. (2005). The DNA binding and 3′-end preferential activity of human tyrosyl-DNA phosphodiesterase. Nucleic acids research, 33(10), 3328–3337. [Link]
-
Liu, C., & Hsieh, T. S. (2002). A human topoisomerase I cleavage complex is recognized by an additional human topisomerase I molecule in vitro. Nucleic acids research, 30(20), 4470–4477. [Link]
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature reviews Cancer, 6(10), 789–802. [Link]
-
Marchand, C., & Pommier, Y. (2003). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in molecular medicine, 84, 11–21. [Link]
-
King, I. F., & Lufkin, T. (2023). Tyrosyl-DNA phosphodiesterase 1 (TDP1) and SPRTN protease repair histone 3 and topoisomerase 1 DNA-protein crosslinks in vivo. bioRxiv. [Link]
-
Raymond, A. C., Rideout, M. C., & Burgin, A. B. (2005). Tyrosyl-DNA Phosphodiesterase I Catalytic Mutants Reveal an Alternative Nucleophile That Can Catalyze Substrate Cleavage. Journal of molecular biology, 353(3), 513–522. [Link]
-
Dean, R. A., An, J., & Interthal, H. (2012). Design of tyrosyl-DNA phosphodiesterase 1 (TDP1) substrates used in high-throughput screening. Journal of visualized experiments: JoVE, (66), e4139. [Link]
-
Arimondo, P. B., Bailly, C., Boutorine, A. S., & Hélène, C. (2001). Targeting of topoisomerase I mediated cleavage to specific sites by camptothecin tethered to minor-and major-groove ligands. Chemistry & biology, 8(8), 759–771. [Link]
-
Tobin, L. A., & Hsieh, T. S. (2015). Mapping DNA Topoisomerase Binding and Cleavage Genome Wide Using Next-Generation Sequencing Techniques. Genes, 6(4), 1133–1148. [Link]
-
Steigerwald, S. D., Pfeifer, G. P., & Riggs, A. D. (1990). Ligation-mediated PCR improves the sensitivity of methylation analysis by restriction enzymes and detection of specific DNA strand breaks. Nucleic acids research, 18(6), 1435–1439. [Link]
-
Słomka, M., & Kaczorowski, T. (2016). Principles and applications of Ligation Mediated PCR methods for DNA-based typing of microbial organisms. Acta biochimica Polonica, 63(1), 1–11. [Link]
-
Cofsky, D., & Doudna, J. A. (2020). Attachment of a 32P-phosphate to the 3′ Terminus of a DNA Oligonucleotide. Bio-protocol, 10(20), e3795. [Link]
-
Jena Bioscience. 3'-End Oligonucleotide Labeling Reagent Kit. [Link]
-
Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor protocols, 2021(8). [Link]
-
Zhang, Y., & Unrau, P. J. (2013). 3'-End labeling of nucleic acids by a polymerase ribozyme. RNA, 19(7), 1019–1026. [Link]
-
Dr. PREM-PRIMER Biotech Lectures. (2022, March 19). 3 END LABELING: DNA labeling Probes, Terminal deoxynucleotidyl transferase. YouTube. [Link]
-
Zhang, Y., & Unrau, P. J. (2013). Figure 3. 3′-end labeling of DNA and RNA oligomers using Terminal... ResearchGate. [Link]
-
Feng, W., & Hsieh, T. S. (2022). TDP1-Independent Pathways in the Process and Repair of TOP1-Induced DNA Damage. DigitalCommons@TMC. [Link]
-
Zhou, T., & Povirk, L. F. (2013). Tracking the processing of damaged DNA double-strand break ends by ligation-mediated PCR: increased persistence of 3′-phosphoglycolate termini in SCAN1 cells. Nucleic Acids Research, 42(1), e3. [Link]
-
Zhang, Y., & Wu, C. (2024). Terminal deoxynucleotidyl transferase: Properties and applications. Frontiers in Bioengineering and Biotechnology, 12, 1488581. [Link]